N-(5-Bromo-4-methyl-2-pyridinyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine
Overview
Description
N-(5-Bromo-4-methyl-2-pyridinyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine is a useful research compound. Its molecular formula is C13H19BrN2O and its molecular weight is 299.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- N-(5-Bromo-4-methyl-2-pyridinyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine and its derivatives have been utilized in various synthetic processes. For example, it has been involved in the synthesis of 1-{4a,6-dimethyl-4a,9a-dihydropyrano-[3,4-b]indol-9(1H)-yl}ethanone, a compound synthesized through a reaction involving bromo- or chloroacetyl chloride, highlighting its potential in creating complex organic structures (Skladchikov et al., 2012).
Bioactive Compound Synthesis
- Research indicates its use in the development of bioactive compounds. For instance, its analogues were involved in the creation of substances with potential herbicidal activity, showing its utility in agrichemical research (Moran, 2003).
Pharmaceutical Research
- The compound has found applications in pharmaceutical research. It's a key component in synthesizing selective dual serotonin/noradrenaline reuptake inhibitors, indicating its relevance in developing treatments for neurological disorders (Fish et al., 2007).
Organic Chemistry and Medicinal Applications
- This compound is central to various organic synthesis processes, demonstrating its versatility in creating diverse molecular structures potentially useful in medicinal chemistry. For example, it's used in synthesizing specific pyrazole derivatives, which have been studied for their antitumor, antifungal, and antibacterial properties (Titi et al., 2020).
properties
IUPAC Name |
5-bromo-N,4-dimethyl-N-(oxan-4-ylmethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-10-7-13(15-8-12(10)14)16(2)9-11-3-5-17-6-4-11/h7-8,11H,3-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGJHVCUCHFWQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N(C)CC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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